molecular formula C13H14N2OS B2406730 N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 32895-07-1

N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2406730
CAS No.: 32895-07-1
M. Wt: 246.33
InChI Key: WFLGMTUABPDYOJ-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a benzothiazole ring, which is known for its diverse pharmacological properties, and a cyclopropane carboxamide moiety, which adds to its unique chemical structure.

Preparation Methods

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarbonyl chloride with 2-amino-thiazole at room temperature . This method ensures the formation of the desired cyclopropane derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using various reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.

    Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique chemical structure.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials.

Comparison with Similar Compounds

N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have similar benzothiazole rings but different substituents, leading to varied biological activities.

    2-(4-aminophenyl)benzothiazoles: These compounds also feature benzothiazole rings but with different functional groups, resulting in distinct pharmacological properties.

The uniqueness of this compound lies in its combination of the benzothiazole ring and the cyclopropane carboxamide moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-8-4-3-5-10-11(8)14-13(17-10)15-12(16)9-6-7-9/h3-5,9H,2,6-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLGMTUABPDYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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